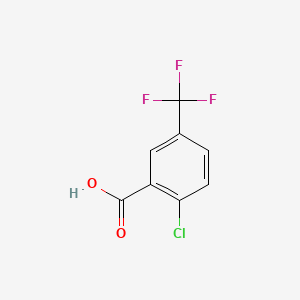

2-Chloro-5-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXRKCGYQAKHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350817 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-06-7 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzoic Acid: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)benzoic acid, a halogenated aromatic carboxylic acid, has emerged as a pivotal building block in the landscape of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring a trifluoromethyl group and a chlorine atom on the benzoic acid scaffold, imparts a distinct combination of steric and electronic properties. These characteristics are instrumental in modulating the physicochemical and biological profiles of target molecules, making it a sought-after intermediate in the synthesis of complex chemical entities. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

This compound is an off-white solid at room temperature.[1] The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences its acidity, making it a stronger acid than benzoic acid itself.[2] This enhanced acidity can be a crucial factor in its reactivity and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 657-06-7 | [3][4] |

| Molecular Formula | C₈H₄ClF₃O₂ | [3][4] |

| Molecular Weight | 224.56 g/mol | [3][4] |

| Melting Point | 93-96 °C | [4][5] |

| Appearance | Off-white powder | [1] |

| pKa (Predicted) | 2.45 ± 0.25 | [5] |

| InChI | 1S/C8H4ClF3O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | [4] |

| SMILES | O=C(O)c1cc(C(F)(F)F)ccc1Cl | [4] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the chloro, trifluoromethyl, and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (a strong, sharp peak around 1700 cm⁻¹), and C-Cl and C-F stretching vibrations.[6][7]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the carboxylic acid group, the chlorine atom, and potentially rearrangements involving the trifluoromethyl group.[8][9][10]

Synthesis and Reactivity

The synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been developed, with the choice of method often depending on the desired scale and available starting materials.

Experimental Protocol: Synthesis via Directed Ortho-Metalation

A common and effective method for the synthesis of this compound involves the directed ortho-metalation of 4-chlorobenzotrifluoride, followed by carboxylation with carbon dioxide (dry ice).[11]

Diagram 1: Synthetic Pathway to this compound

Caption: Directed ortho-metalation and carboxylation.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-chlorobenzotrifluoride and N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF).

-

Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the lithium salt intermediate. The causality behind using a low temperature is to prevent unwanted side reactions and ensure the kinetic ortho-deprotonation is favored over other potential reaction pathways. The TMEDA acts as a ligand to chelate the lithium ion, increasing the basicity of the n-BuLi and directing the metalation to the position ortho to the chloro group.

-

Carboxylation: In a separate flask, place an excess of crushed dry ice. Slowly transfer the cold solution of the lithium salt intermediate onto the dry ice via a cannula. The use of a large excess of solid carbon dioxide ensures efficient trapping of the carbanion.

-

Work-up: Allow the mixture to warm to room temperature. Quench the reaction by adding water. Acidify the aqueous layer with a strong acid, such as hydrochloric acid, to a pH of 1-2 to protonate the carboxylate salt.

-

Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate.

This self-validating protocol includes monitoring the reaction progress by thin-layer chromatography (TLC) and confirming the final product's identity and purity through spectroscopic methods.

Alternative Synthetic Routes

Other patented methods for the synthesis of this compound include:

-

From 3-amino-4-chlorobenzotrifluoride: This route involves a Sandmeyer reaction to introduce a cyano group, followed by hydrolysis to the carboxylic acid.[11]

-

From p-chlorobenzotrifluoride via bromination: This method involves bromination of the starting material followed by a Grignard reaction and carboxylation.[11]

The choice of synthetic route is often a trade-off between yield, cost of reagents, reaction conditions, and scalability for industrial production.

Key Reactions and Reactivity

The reactivity of this compound is primarily dictated by the carboxylic acid group, the chloro substituent, and the trifluoromethyl group.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amide formation, and reduction to the corresponding alcohol. For instance, it can be reduced to 2-Chloro-5-(trifluoromethyl)benzyl alcohol using reagents like borane-tetrahydrofuran complex.[12] This alcohol is a key intermediate in the synthesis of cholesterol ester transfer protein (CETP) inhibitors.[12]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. nbinno.com [nbinno.com]

- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 657-06-7 [amp.chemicalbook.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]

- 12. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-5-(trifluoromethyl)benzoic acid: Synthesis, Applications, and Analysis

This document provides an in-depth technical guide on 2-Chloro-5-(trifluoromethyl)benzoic acid (CAS No. 657-06-7), a pivotal building block in the synthesis of modern pharmaceuticals and agrochemicals. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond simple data recitation to explain the causality behind its synthesis, reactivity, and analysis, reflecting field-proven insights and ensuring scientific integrity.

Core Molecular Profile and Physicochemical Characteristics

This compound is an aromatic carboxylic acid distinguished by its dual substitution with a chloro and a trifluoromethyl group.[1] These substituents profoundly influence the molecule's electronic properties and reactivity. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. This enhanced acidity is a key factor in its reactivity and utility in organic synthesis.

The compound typically presents as an off-white solid powder.[2] Its core properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 657-06-7 | [2][3] |

| Molecular Formula | C₈H₄ClF₃O₂ | [1][3] |

| Molecular Weight | 224.56 g/mol | [3] |

| Appearance | Off-white powder | [2] |

| Melting Point | 93-96 °C (lit.) | [2] |

| SMILES | OC(=O)c1cc(ccc1Cl)C(F)(F)F | [1] |

| InChI Key | WLXRKCGYQAKHSJ-UHFFFAOYSA-N | [1] |

Strategic Synthesis Pathway: Directed Ortho-Metalation

The synthesis of this compound is elegantly achieved via a directed ortho-metalation (DoM) strategy, followed by carboxylation. This method provides excellent regioselectivity, which is crucial for constructing highly substituted aromatic systems. The primary starting material is the readily available 4-chloro-1-(trifluoromethyl)benzene.

Experimental Protocol: Synthesis via Lithiation and Carboxylation

This protocol is adapted from established patent literature, emphasizing the critical parameters for a successful and reproducible synthesis.[4]

Step 1: Preparation of the Lithiated Intermediate

-

To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-chloro-1-(trifluoromethyl)benzene and a tertiary amine ligand (e.g., N,N,N',N'-tetramethylethylenediamine, TMEDA) dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Purge the system thoroughly with dry nitrogen. Maintaining an inert, anhydrous atmosphere is paramount, as organolithium reagents are extremely reactive with water and oxygen.

-

Cool the reaction mixture to between -70 and -75 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate.

-

Slowly add tert-butyl lithium (t-BuLi) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The t-BuLi acts as a strong base to deprotonate the aromatic ring. The tertiary amine ligand chelates the lithium ion, increasing the basicity of the reagent and directing the deprotonation to the position ortho to the chloro group.

-

After the addition is complete, allow the mixture to stir at this temperature for at least one hour to ensure complete formation of the 2-chloro-5-(trifluoromethyl)phenyl lithium salt.

Step 2: Carboxylation and Work-up

-

In a separate vessel, place a large excess of crushed solid carbon dioxide (dry ice).

-

Slowly transfer the cold organolithium solution from Step 1 onto the dry ice via a cannula. This process should be done cautiously to control the exothermic reaction. The highly nucleophilic lithium salt attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

-

Allow the mixture to warm to room temperature as the excess dry ice sublimes.

-

Acidify the resulting slurry to a pH of 3-4 by the slow addition of aqueous hydrochloric acid (e.g., 3-8 M). This protonates the carboxylate salt to yield the final benzoic acid product.

-

Remove the organic solvent (THF) via distillation under reduced pressure.

-

Add water to the residue and cool the mixture to 5-10 °C while stirring. The product, being sparingly soluble in cold water, will precipitate out.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the crude this compound.

-

For higher purity, the crude product can be recrystallized from a suitable solvent system, such as hexane.

Core Reactivity and Downstream Applications

As a carboxylic acid, this compound undergoes a range of standard transformations, making it a versatile intermediate. Its true value lies in its use as a precursor for complex, high-value molecules in the pharmaceutical and agrochemical industries.[4]

Key Transformations

-

Reduction to Benzyl Alcohol: The carboxylic acid can be readily reduced to the corresponding 2-chloro-5-(trifluoromethyl)benzyl alcohol. This is a key transformation, as the resulting alcohol is a precursor for further functionalization. A common and effective method involves the use of borane-tetrahydrofuran complex (BH₃·THF).[5] The alcohol derivative is an intermediate in the synthesis of cholesterol ester transfer protein (CETP) inhibitors.[5]

-

Amide and Ester Formation: Standard protocols for converting carboxylic acids to amides (e.g., via activation to an acid chloride with thionyl chloride followed by reaction with an amine) or esters (e.g., Fischer esterification) are applicable. These reactions are fundamental for creating libraries of compounds for drug discovery.

-

Decarboxylation & Cross-Coupling: While less common, under specific conditions, the carboxyl group can be removed or used as a handle in advanced cross-coupling reactions.

Documented Applications

-

Pharmaceutical Intermediate: It is a documented precursor for novel therapeutics for diabetes, heat shock protein (HSP) inductors, and non-steroidal anti-inflammatory drugs (NSAIDs).[4]

-

Agrochemical Synthesis: The unique combination of substituents makes it a valuable starting material for developing new pesticides.[5]

-

Analytical Standard: It has been used as a surrogate standard in environmental and biological monitoring to quantify pesticide exposure in farmers.[2]

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its use in regulated industries. A multi-technique approach is recommended for comprehensive characterization.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis. While a specific validated monograph may not be publicly available, a robust reversed-phase method can be developed based on methods for similar aromatic acids.

Protocol: Representative RP-HPLC Method for Purity Analysis

Objective: To separate the main component from potential impurities, such as starting materials or isomers. This method serves as a starting point and requires in-house validation for parameters like linearity, accuracy, and precision.

-

Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid or Formic acid in water. (Formic acid is preferred for LC-MS compatibility).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm, or scan with a Diode Array Detector (DAD) for method development.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

-

Gradient Elution (Example):

-

0-2 min: 50% B

-

2-15 min: Linear gradient from 50% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 50% B and equilibrate for 5 minutes.

-

-

Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area. LC-MS analysis has shown a protonated molecular ion ([M+H]⁺) at m/z 225.0, confirming the compound's mass.[2]

Spectroscopic Identity Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. Due to their positions relative to the chloro and trifluoromethyl groups, they will exhibit characteristic splitting patterns (e.g., a doublet, a doublet of doublets, and a singlet/narrow doublet). A broad singlet corresponding to the acidic proton of the carboxyl group will also be present, typically at a high chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The carboxyl carbon will appear downfield (~165-170 ppm). The aromatic carbons will appear in the typical 120-140 ppm range, with the carbons directly attached to the electron-withdrawing Cl and CF₃ groups showing characteristic shifts. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides functional group confirmation. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).

-

A strong C=O stretch from the carbonyl group (approx. 1680-1710 cm⁻¹).

-

Strong C-F stretching bands from the trifluoromethyl group (approx. 1100-1350 cm⁻¹).

-

A C-Cl stretching band (approx. 700-800 cm⁻¹).

-

Safety, Handling, and Storage

Understanding the hazard profile is essential for safe laboratory practice. The compound is classified under the Globally Harmonized System (GHS) as an irritant.

| Hazard Class | Category | GHS Code | Statement |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation |

(Source: GHS Classification)[6]

Mandatory Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust, which may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield to prevent serious eye irritation (H319).

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin irritation (H315).

-

Body Protection: A standard laboratory coat is required.

-

-

Hygiene: Wash hands thoroughly after handling. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified as a combustible solid (Storage Class 11).

Conclusion

This compound is more than a simple chemical reagent; it is a strategic component in the development of advanced functional molecules. Its synthesis via directed metalation offers a reliable route to a highly functionalized aromatic core. Its predictable reactivity and well-defined physicochemical properties make it an invaluable tool for medicinal and agricultural chemists. Adherence to rigorous analytical quality control and strict safety protocols is essential to fully and safely leverage the potential of this versatile building block.

References

A complete list of sources cited within this document is provided below for verification and further reading.

- Supporting Information. Green Chemistry, 2018, 20, 3038.

- Google Patents. (2013). CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.

-

Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCrData, 6(2). [Link] (Note: Provides data on a related nitro-derivative).

-

Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation. [Link] (Note: Provides general spectroscopic data for related structures).

-

SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column. [Link]

-

American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]

-

Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis.... [Link]

Sources

2-Chloro-5-(trifluoromethyl)benzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)benzoic acid

Introduction

This compound is a pivotal carboxylic acid building block in the synthesis of complex organic molecules.[1] Its substituted benzene ring, featuring both a chlorine atom and a trifluoromethyl group, imparts unique electronic properties and lipophilicity, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[2][3] For instance, it serves as a precursor for novel therapeutic agents, including treatments for diabetes and non-steroidal anti-inflammatory drugs (NSAIDs).[4] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and self-validating protocols for researchers, scientists, and drug development professionals.

Core Synthesis Pathways: A Comparative Overview

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability and cost of starting materials, desired scale, and tolerance for specific reaction conditions. This guide details three robust and scientifically-validated methods:

-

Directed Ortho-Metalation and Carboxylation: A highly regioselective method starting from the readily available 4-chlorobenzotrifluoride.

-

The Sandmeyer Reaction: A classic transformation to introduce the chloro substituent from an aromatic amine precursor.

-

Nitrile Hydrolysis: A straightforward conversion from the corresponding benzonitrile derivative.

Pathway 1: Directed Ortho-Metalation and Carboxylation of 4-Chlorobenzotrifluoride

This pathway is arguably one of the most direct and efficient methods. It leverages the principle of directed ortho-metalation, where the chlorine atom on the starting material, 4-chlorobenzotrifluoride, directs a strong base to deprotonate the adjacent ortho position. The resulting organolithium intermediate is then quenched with an electrophile, in this case, solid carbon dioxide (dry ice), to install the carboxylic acid group.

Causality and Mechanistic Insights

The success of this reaction hinges on the use of a potent organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[1] The chlorine atom, being an ortho-directing group for lithiation, facilitates the formation of a stabilized 2-lithio intermediate. The subsequent step is a classic Grignard-type reaction where the nucleophilic carbanion attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.[5][6] Acidic workup then protonates the salt to yield the final benzoic acid product. A Chinese patent describes a similar process using t-BuLi and a tertiary amine.[4]

Reaction Scheme

Caption: Directed ortho-metalation and carboxylation pathway.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for ortho-lithiation followed by carboxylation.[1]

-

Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 89 mL), 4-chlorobenzotrifluoride (9.18 g, 50.8 mmol), and N,N,N',N'-tetramethylethylenediamine (TMEDA, 6.30 g, 54.2 mmol).

-

Lithiating: Cool the stirred solution to -78°C using a dry ice/acetone bath.

-

Addition of n-BuLi: Add n-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) dropwise over 8-10 minutes, ensuring the internal temperature remains below -70°C. A color change is typically observed.

-

Reaction: Stir the reaction mixture at -78°C for 1 hour to ensure complete formation of the lithiated intermediate.

-

Carboxylation: Transfer the reaction solution via cannula onto a vessel containing a large excess of crushed dry ice (~200 g), stirring vigorously.

-

Quenching and Workup: Allow the mixture to slowly warm to room temperature as the excess CO₂ sublimes. Evaporate the organic solvents under reduced pressure.

-

Extraction: Dissolve the resulting solid in water (70 mL). Wash the aqueous layer with diethyl ether (3 x 30 mL) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated HCl. A precipitate will form.

-

Isolation: Extract the product with dichloromethane (DCM, 3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purification: Recrystallize the crude solid from hot hexane to obtain pure this compound as a sand-colored or off-white solid.[1][4]

Data Summary

| Reagent | Molar Ratio (to substrate) | Conditions | Yield | Purity (HPLC) | Melting Point |

| 4-Chlorobenzotrifluoride | 1.0 | -78°C to RT | ~90%[4] | >98%[4] | 93-96°C |

| n-BuLi / TMEDA | ~1.1 | THF | |||

| Solid CO₂ | Excess |

Pathway 2: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to introduce a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate.[7][8] This pathway begins with an appropriately substituted aniline, such as 2-amino-5-(trifluoromethyl)benzoic acid, which is converted into the target molecule.

Causality and Mechanistic Insights

The reaction proceeds in two main stages.[9]

-

Diazotization: The aromatic primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5°C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺).[8]

-

Displacement: The diazonium group is an excellent leaving group (N₂ gas). In the presence of a copper(I) salt, such as copper(I) chloride (CuCl), a single-electron transfer (SET) mechanism is initiated. This generates an aryl radical, which then abstracts a chlorine atom from the copper species to form the final aryl chloride product, regenerating the copper catalyst in the process.[7][10]

Reaction Scheme

Caption: General scheme for the Sandmeyer reaction pathway.

Detailed Experimental Protocol

This is a generalized protocol based on the principles of the Sandmeyer reaction.[8][9]

-

Diazotization:

-

Dissolve 2-amino-5-(trifluoromethyl)benzoic acid (1 eq.) in an aqueous solution of hydrochloric acid.

-

Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq.) dropwise, keeping the temperature strictly below 5°C.

-

Stir the reaction for an additional 20-30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt is now complete.

-

-

Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride (CuCl, catalytic to stoichiometric amount) in concentrated HCl.

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30-60 minutes to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated crude product by vacuum filtration.

-

Wash the solid with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).

-

Data Summary

| Starting Material | Key Reagents | Conditions | Typical Yield |

| 2-Amino-5-(trifluoromethyl)benzoic acid | NaNO₂, HCl, CuCl | 0-5°C, then heat | 60-85% |

Pathway 3: Hydrolysis of 2-Chloro-5-(trifluoromethyl)benzonitrile

This method is advantageous if the starting benzonitrile is more readily accessible or cost-effective than other precursors. 2-Chloro-5-(trifluoromethyl)benzonitrile is a key intermediate in its own right, particularly in the agrochemical industry.[3] The conversion of a nitrile to a carboxylic acid is a fundamental and reliable organic transformation.

Causality and Mechanistic Insights

The hydrolysis of a nitrile to a carboxylic acid can be performed under either acidic or basic conditions.

-

Acidic Hydrolysis: The nitrile nitrogen is protonated by a strong acid (like H₂SO₄ or HCl), making the carbon atom more electrophilic. Water then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide under the harsh acidic conditions yields the carboxylic acid and an ammonium salt.

-

Basic Hydrolysis: A hydroxide ion (from NaOH or KOH) directly attacks the electrophilic nitrile carbon. Subsequent protonation from water yields an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under basic conditions to a carboxylate salt and ammonia. A final acidification step is required to obtain the carboxylic acid.

Reaction Scheme

Caption: General scheme for nitrile hydrolysis pathway.

Detailed Experimental Protocol (Acidic Conditions)

A literature method for a related compound involves nitration followed by hydrolysis.[11][12] The hydrolysis step is detailed below.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-chloro-5-(trifluoromethyl)benzonitrile (1 eq.).

-

Acid Addition: Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Hydrolysis: Heat the mixture to reflux and maintain the temperature for several hours (reaction progress can be monitored by TLC).

-

Workup:

-

After cooling, carefully pour the reaction mixture over crushed ice.

-

A solid precipitate of the carboxylic acid should form.

-

Collect the solid by vacuum filtration.

-

-

Purification: Wash the crude product thoroughly with cold water to remove residual acid. Recrystallize from an appropriate solvent to obtain the pure product.

Data Summary

| Starting Material | Conditions | Typical Yield |

| 2-Chloro-5-(trifluoromethyl)benzonitrile | Acidic (H₂SO₄/H₂O) or Basic (NaOH/H₂O) Hydrolysis, Reflux | >90% |

Conclusion and Outlook

The synthesis of this compound is well-established, with several viable pathways available to the modern chemist. The directed ortho-metalation and carboxylation of 4-chlorobenzotrifluoride offers a highly efficient and direct route, often with excellent yields and purity.[1][4] The Sandmeyer reaction provides a classic and versatile alternative, ideal when starting from an aniline precursor, while nitrile hydrolysis is a robust and high-yielding final step if the corresponding benzonitrile is the chosen starting material. The optimal choice will ultimately be dictated by a strategic assessment of starting material availability, cost, scalability, and the specific capabilities of the laboratory or production facility.

References

- Google Patents. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.

-

National Institutes of Health (NIH). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Online] Available at: [Link]

-

Wikipedia. Sandmeyer reaction. [Online] Available at: [Link]

-

GeeksforGeeks. Sandmeyer Reaction. [Online] Available at: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Online] Available at: [Link]

-

National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review. [Online] Available at: [Link]

-

ResearchGate. Scheme 1. Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid... [Online] Available at: [Link]

-

IUCr Journals. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. [Online] Available at: [Link]

- Google Patents. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

-

University of Colorado Boulder. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Online] Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Trifluoromethylation. [Online] Available at: [Link]

- Google Patents. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

-

ResearchGate. (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Online] Available at: [Link]

-

LinkedIn. Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. [Online] Available at: [Link]

- Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

-

Scribd. Grignard Reaction: Synthesis of Benzoic Acid. [Online] Available at: [Link]

-

ChemWhat. 2-AMINO-5-TRIFLUOROMETHYL-BENZOIC ACID CAS#: 83265-53-6. [Online] Available at: [Link]

-

ResearchGate. Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. [Online] Available at: [Link]

-

Anshul Specialty Molecules. 2-Amino-5-Chloro Benzoic acid. [Online] Available at: [Link]

- Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

-

ResearchGate. Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. [Online] Available at: [Link]

-

YouTube. Oxidation of Alkylbenzenes to Make Benzoic Acids. [Online] Available at: [Link]

Sources

- 1. This compound | 657-06-7 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]

- 5. mason.gmu.edu [mason.gmu.edu]

- 6. scribd.com [scribd.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 9. byjus.com [byjus.com]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

In-Depth Technical Guide: Physical Properties of 2-Chloro-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This whitepaper provides a comprehensive technical overview of the key physical properties of 2-Chloro-5-(trifluoromethyl)benzoic acid (CAS No. 657-06-7). As a crucial building block in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its physical characteristics is essential for optimizing reaction conditions, ensuring purity, and developing effective formulations. This guide delves into the structural attributes, melting point, solubility, and acidity of the compound, supported by detailed experimental protocols and data presented for practical application in a research and development setting.

Molecular Structure and Core Physicochemical Data

This compound is an aromatic carboxylic acid with its benzene ring substituted by a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position.[1] These substitutions significantly influence its chemical reactivity and physical properties. The presence of the highly electronegative trifluoromethyl group, in particular, enhances the acidity of the carboxylic acid compared to benzoic acid.[1]

Table 1: Core Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₄ClF₃O₂ |

| Molecular Weight | 224.56 g/mol [2] |

| CAS Number | 657-06-7[2] |

| Appearance | White to off-white solid/powder[3][4][5] |

| SMILES | OC(=O)c1cc(ccc1Cl)C(F)(F)F[2] |

| InChI | 1S/C8H4ClF3O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)[2] |

| InChIKey | WLXRKCGYQAKHSJ-UHFFFAOYSA-N[2] |

Melting Point: A Critical Quality Attribute

The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp, well-defined melting range is indicative of high purity, while impurities tend to depress and broaden this range.[6]

Table 2: Melting Point of this compound

| Parameter | Value |

| Melting Point | 93-96 °C (literature value)[2][3][4] |

Experimental Protocol: Capillary Melting Point Determination

This standard method provides a reliable means of determining the melting point range of a solid.[6][7]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[7]

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of approximately 3 mm.[6] This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[6]

-

Rapid Initial Heating: Heat the sample rapidly to obtain an approximate melting point.[6]

-

Controlled Heating: In a subsequent determination with a fresh sample, heat rapidly until the temperature is about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6]

Workflow for Melting Point Determination

Caption: Standard workflow for capillary melting point determination.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its reaction kinetics, purification, and bioavailability.

Table 3: Solubility of this compound

| Solvent | Solubility | Rationale |

| Water | Soluble[8] | The carboxylic acid group can form hydrogen bonds with water, but the overall hydrophobic nature of the substituted benzene ring limits extensive solubility. |

| Organic Solvents | Generally soluble | As an organic compound, it is expected to be soluble in many common organic solvents.[9] |

Experimental Protocol: Qualitative Solubility Testing

A systematic approach to determining solubility in various solvents can provide valuable information about the compound's polarity and potential solvent systems for reactions and purification.[10]

-

Sample Preparation: Place approximately 0.1 g of the solid compound into a small test tube.[10]

-

Solvent Addition: Add 3 mL of the chosen solvent in portions, shaking the test tube after each addition.[10]

-

Observation: Observe whether the solid dissolves completely.

-

Systematic Testing:

-

Begin with water to assess polarity.[11]

-

If insoluble in water, test solubility in 5% aqueous NaOH and 5% aqueous NaHCO₃. Solubility in these basic solutions indicates an acidic functional group.[10]

-

If insoluble in aqueous base, test solubility in 5% aqueous HCl to check for basic functional groups.[10]

-

For compounds insoluble in aqueous acid and base, test solubility in concentrated sulfuric acid.[10]

-

Logical Flow for Solubility Classification

Caption: Decision tree for the systematic determination of organic compound solubility.

Acidity (pKa)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, the pKa is influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents.

Table 4: Predicted Acidity of this compound

| Parameter | Predicted Value |

| pKa | 2.45 ± 0.25[4][5] |

This predicted low pKa value indicates that it is a relatively strong organic acid, a direct consequence of the inductive electron withdrawal by the halogen substituents, which stabilizes the carboxylate anion.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and standard method for determining the pKa of weak acids and bases.[12][13][14]

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a water/methanol mixture for sparingly soluble compounds) to a known concentration (e.g., 10⁻⁴ M).[14][15]

-

Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]

-

Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.[15]

-

Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.[15]

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[15]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[14]

Spectroscopic Data

While this guide focuses on physical properties, spectroscopic data is integral to confirming the structure and purity of the compound. Key techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the fluorine atoms.

-

Infrared (IR) Spectroscopy: Confirms the presence of functional groups, such as the carboxylic acid O-H and C=O stretches.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, further confirming the compound's identity.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[16][17] Wash hands thoroughly after handling.[16][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17][18] A dust mask (type N95 or equivalent) is also recommended.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5][18]

-

GHS Hazard Statements:

Conclusion

The physical properties of this compound are well-defined and critical for its successful application in research and development. Its melting point serves as a reliable indicator of purity, while its solubility profile guides the selection of appropriate solvent systems. The compound's notable acidity, a result of its molecular structure, is a key factor in its reactivity. By employing the standardized experimental protocols outlined in this guide, researchers and scientists can ensure the accurate characterization and effective utilization of this important chemical intermediate.

References

A comprehensive list of references would be compiled here in a full whitepaper, including links to supplier safety data sheets (SDS), chemical database entries (e.g., PubChem, ChemicalBook), and peer-reviewed articles on experimental methodologies.

Sources

- 1. CAS 657-06-7: this compound [cymitquimica.com]

- 2. 2-クロロ-5-(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 657-06-7 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound CAS#: 657-06-7 [amp.chemicalbook.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. westlab.com [westlab.com]

- 8. 3-CHLORO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 53985-49-2 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. quora.com [quora.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzoic Acid: Synthesis, Applications, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)benzoic acid is a key fluorinated building block in modern organic synthesis, playing a pivotal role in the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, conferred by the presence of both a chloro and a trifluoromethyl group on the benzene ring, make it a versatile precursor for a wide range of biologically active molecules. The electron-withdrawing nature of these substituents significantly influences the reactivity and acidity of the benzoic acid moiety, offering distinct advantages in molecular design and synthesis. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and analytical characterization, offering field-proven insights for professionals in chemical research and development.

Section 1: Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a compound are fundamental to its effective use and handling.

IUPAC Name: this compound[1][2][3]

Synonyms: 3-Carboxy-4-chlorobenzotrifluoride, 6-Chloro-alpha,alpha,alpha-trifluoro-m-toluic acid[3]

Chemical Structure:

Molecular Structure of this compound

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 657-06-7 | [1] |

| Molecular Formula | C₈H₄ClF₃O₂ | [4][5] |

| Molecular Weight | 224.56 g/mol | [1][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 93-96 °C | |

| SMILES | O=C(O)c1cc(C(F)(F)F)ccc1Cl | |

| InChIKey | WLXRKCGYQAKHSJ-UHFFFAOYSA-N |

The presence of the strongly electron-withdrawing trifluoromethyl group enhances the acidity of the carboxylic acid compared to benzoic acid itself.[6] This increased acidity can be a crucial factor in its reactivity and in the pharmacokinetic properties of its derivatives.

Section 2: Synthesis and Reactivity

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the desired scale and available starting materials. A common laboratory-scale synthesis involves the ortho-lithiation of 4-chlorobenzotrifluoride followed by carboxylation with carbon dioxide.

Experimental Protocol: Synthesis via Ortho-lithiation

This protocol is based on a patented method and general organometallic principles.

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-chlorobenzotrifluoride and a suitable tertiary amine (e.g., N,N,N',N'-tetramethylethylenediamine - TMEDA) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Cooling: The reaction mixture is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath to control the exothermic reaction and prevent side reactions.

-

Lithiation: A solution of tert-butyllithium in an appropriate solvent is added dropwise to the reaction mixture while maintaining the low temperature. The tert-butyllithium acts as a strong base to deprotonate the aromatic ring at the position ortho to the chloro group.

-

Carboxylation: After the lithiation is complete, the resulting aryllithium species is reacted with solid carbon dioxide (dry ice). The dry ice is added in excess to the reaction mixture.

-

Quenching and Workup: The reaction is allowed to warm to room temperature, and then quenched by the addition of aqueous acid (e.g., HCl) to protonate the carboxylate salt.

-

Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization to yield this compound.

Synthetic Workflow for this compound

The carboxylic acid group of this compound can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol, 2-chloro-5-(trifluoromethyl)benzyl alcohol. This alcohol is also a valuable intermediate in the synthesis of more complex molecules.

Section 3: Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of this compound makes it a sought-after building block in the synthesis of a variety of biologically active compounds.

Pharmaceutical Applications:

-

Anti-inflammatory Agents: While not a direct precursor in the most common synthesis of celecoxib, the trifluoromethylphenyl moiety is a key structural feature of this selective COX-2 inhibitor.[7][8][9] The synthesis of celecoxib involves the condensation of a trifluoromethylated β-diketone with a substituted phenylhydrazine.[7][9] The principles of introducing trifluoromethyl groups, as seen in this compound, are central to the design of such anti-inflammatory drugs.

-

Antitubercular Agents: this compound is a precursor in the synthesis of benzothiazinones, a promising class of drugs for treating tuberculosis. These compounds act by inhibiting decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.

Role in the Synthesis and Action of Antitubercular Benzothiazinones

Agrochemical Applications:

The trifluoromethyl group is a common feature in many modern herbicides and insecticides due to its ability to enhance metabolic stability and binding affinity to target enzymes. This compound and its derivatives are utilized in the development of new agrochemicals, although specific commercial examples directly synthesized from this starting material are proprietary. The general principle involves incorporating the 2-chloro-5-(trifluoromethyl)phenyl moiety into a larger molecular scaffold to achieve desired herbicidal or insecticidal activity.

Section 4: Analytical Methodologies

Accurate and reliable analytical methods are crucial for quality control, reaction monitoring, and stability testing of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

HPLC is a widely used technique for determining the purity of this compound. A reverse-phase method is typically employed.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and a data acquisition system.

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing an acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form. The exact ratio is optimized to achieve good separation and peak shape.

-

Standard and Sample Preparation: A stock solution of a certified reference standard of this compound is prepared in the mobile phase or a suitable solvent. The sample to be analyzed is also dissolved in the same solvent to a known concentration.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: Determined by the UV spectrum of the compound, typically around 254 nm.

-

-

Data Analysis: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Quantification can be performed using an external standard calibration curve.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of this compound. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about the substitution pattern. ¹⁹F NMR is also a valuable tool for confirming the presence and integrity of the trifluoromethyl group.

-

Mass Spectrometry (MS): Coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound, further aiding in its identification and the analysis of impurities.[10][11][12][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H and C=O stretching vibrations of the carboxylic acid group.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Signal Word: Warning[4]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][14] In case of dust formation, use a suitable respirator.

-

Handling: Avoid breathing dust, mist, or spray.[4] Use only in a well-ventilated area.[4][14] Wash hands thoroughly after handling.[4][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] Keep away from incompatible materials such as oxidizing agents and strong bases.[17]

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][14]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4][14]

-

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the fields of drug discovery and agrochemicals. Its unique electronic and structural features provide a powerful tool for medicinal and agricultural chemists to design novel compounds with enhanced biological activity and optimized properties. A thorough understanding of its synthesis, reactivity, and analytical characterization, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

-

New Drug Approvals. Celecoxib. [Link]

-

El-Gamal, M. I., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(4), 455. [Link]

-

Reddy, P. R., et al. (2020). Synthesis and Characterization of Isomers of COX-2 Inhibitor, Celecoxib. Indo American Journal of Pharmaceutical Research, 10(05). [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]

-

American Chemical Society. Gas Chromatography-Mass Spectrometry. [Link]

-

EPP Ltd. Quantitative NMR. [Link]

-

ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

-

CloudSDS. Benzoic Acid Hazards and How to Manage Them. [Link]

-

BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. [Link]

-

eScholarship. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. [Link]

-

Shimadzu Scientific Instruments. Gas Chromatography Mass Spectrometry (GCMS). [Link]

-

PubChem. 2-(Trifluoromethyl)benzoic acid. [Link]

Sources

- 1. 2-クロロ-5-(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy 2-Chloro-5-methoxy-3-(trifluoromethyl)benzoic acid [smolecule.com]

- 3. This compound CAS#: 657-06-7 [amp.chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. scbt.com [scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zenodo.org [zenodo.org]

- 10. acs.org [acs.org]

- 11. researchgate.net [researchgate.net]

- 12. escholarship.org [escholarship.org]

- 13. ssi.shimadzu.com [ssi.shimadzu.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]

A Spectroscopic Guide to 2-Chloro-5-(trifluoromethyl)benzoic Acid: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a chlorinated and trifluoromethylated benzene ring attached to a carboxylic acid group, presents a unique spectroscopic fingerprint. This technical guide provides a detailed analysis of the spectral data of this compound, offering insights into its structural characterization through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectral properties is crucial for reaction monitoring, quality control, and the elucidation of metabolic pathways in drug development.

The molecular structure of this compound, with the IUPAC name this compound and CAS number 657-06-7, has a molecular formula of C₈H₄ClF₃O₂ and a molecular weight of 224.56 g/mol .[1]

Molecular Structure and Spectroscopic Correlation

The following diagram illustrates the molecular structure of this compound and the key interactions that give rise to its characteristic spectral data.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the carboxylic acid group, the aromatic ring, and the carbon-halogen bonds.

Experimental Protocol: Acquiring the IR Spectrum

A common and effective method for obtaining the IR spectrum of a solid sample like this compound is the Attenuated Total Reflectance (ATR) technique.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure intimate contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Interpretation of the IR Spectrum

The following table summarizes the expected characteristic IR absorption bands for this compound, based on established group frequencies and data from similar compounds.[2][3][4]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3300-2500 | O-H (Carboxylic Acid) | Stretching | Broad, Strong |

| ~3100-3000 | C-H (Aromatic) | Stretching | Medium |

| ~1710-1680 | C=O (Carboxylic Acid) | Stretching | Strong |

| ~1600, ~1475 | C=C (Aromatic) | Stretching | Medium |

| ~1420 | C-O-H | Bending | Medium |

| ~1300 | C-F (Trifluoromethyl) | Stretching | Strong |

| ~1250 | C-O (Carboxylic Acid) | Stretching | Strong |

| ~920 | O-H (Carboxylic Acid) | Out-of-plane bend | Broad, Medium |

| ~830 | C-Cl | Stretching | Strong |

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) absorption is also characteristic of the carboxylic acid functional group. The presence of the trifluoromethyl group is indicated by strong C-F stretching absorptions, and the C-Cl stretch appears in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: The spectra are acquired on a high-field NMR spectrometer.

-

¹H NMR: A standard single-pulse experiment is typically sufficient.

-

¹³C NMR: A proton-decoupled experiment, such as a DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary detection), is used to distinguish between CH, CH₂, CH₃, and quaternary carbons.

-

¹⁹F NMR: A direct observation of the ¹⁹F nucleus is performed.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one broad signal for the carboxylic acid proton. The predicted chemical shifts (δ) and coupling constants (J) are based on the analysis of similar substituted benzoic acids.[5][6]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | > 10 | Singlet (broad) | - |

| H-6 | ~8.2 | Doublet | ~2.0 |

| H-4 | ~7.8 | Doublet of Doublets | ~8.5, 2.0 |

| H-3 | ~7.6 | Doublet | ~8.5 |

The downfield chemical shift of the carboxylic acid proton is due to its acidic nature and hydrogen bonding. The aromatic protons exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The predicted chemical shifts are based on data from analogous compounds.[5][6][7]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C-Cl | ~135 |

| C-H (Ar) | ~133 |

| C-H (Ar) | ~132 |

| C-COOH | ~131 |

| C-CF₃ | ~128 (quartet) |

| C-H (Ar) | ~127 |

| CF₃ | ~123 (quartet) |

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be indicative of the electronic environment of the CF₃ group on the aromatic ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Acquiring the Mass Spectrum

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. For less volatile compounds like carboxylic acids, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. An LCMS analysis with ESI would be suitable.[8]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺˙) at m/z 224, with an isotopic peak at m/z 226 due to the presence of the ³⁷Cl isotope. An LCMS analysis has shown a [M+H]⁺ peak at 225.0.[8] The fragmentation pattern will be influenced by the presence of the carboxylic acid, chloro, and trifluoromethyl groups.[9][10][11][12][13]

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a robust framework for its unequivocal identification and characterization. The combination of IR, NMR (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry offers complementary information that, when integrated, confirms the molecular structure and provides insights into its electronic and chemical properties. This in-depth understanding is invaluable for researchers and scientists working with this important chemical intermediate in the fields of drug discovery and materials science. The protocols and interpretations presented in this guide serve as a practical reference for the spectral analysis of this and structurally related compounds.

References

- Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.

-

(Supporting Information). Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

(Supporting Information). (n.d.). Retrieved from [Link]

- 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. (2021). IUCr Journals.

- Gerasimov, O. V. (2000). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Trimethylsilyl and Perfluoroacyl Derivatives of Hydroxyl-, Mercapto- and Aminobenzoic Acids. Journal of the American Society for Mass Spectrometry, 11(7), 613–624.

- Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-6-fluorobenzaldehyde. (n.d.). BenchChem.

- (IUCr) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. (n.d.).

- 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-(Trifluoromethyl)benzoic acid(433-97-6) 13C NMR spectrum. (n.d.). ChemicalBook.

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- 2-chloro-5-(trifluoromethyl)benzonitrile(328-87-0) 13c nmr. (n.d.). ChemicalBook.

- This compound synthesis. (n.d.). ChemicalBook.

- IR Tables. (n.d.). UCSC Chemistry & Biochemistry.

- Infrared spectroscopy correl

-

Ma, Y., Liu, S., & Chen, Y. (2001). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][14][15]benzodiazepin-1(2H)-ones. Journal of mass spectrometry : JMS, 36(1), 57–63.

- mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... (n.d.). Doc Brown's Chemistry.

- Govindaraju, V., Maudsley, A. A., & Weiner, M. W. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129–153.

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.

- NMR Spectroscopy :: Hans Reich NMR Collection. (n.d.). University of Wisconsin-Madison.

- 2,4,5-Trifluorobenzoic acid(446-17-3) 13C NMR spectrum. (n.d.). ChemicalBook.

- 3-CHLORO-5-(TRIFLUOROMETHYL)BENZOIC ACID(53985-49-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- IR Chart. (n.d.). University of California, Los Angeles.

Sources

- 1. scbt.com [scbt.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 2-(Trifluoromethyl)benzoic acid(433-97-6) 13C NMR spectrum [chemicalbook.com]

- 8. This compound | 657-06-7 [chemicalbook.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. scienceready.com.au [scienceready.com.au]

- 14. researchgate.net [researchgate.net]

- 15. journals.iucr.org [journals.iucr.org]

Safety and hazards of 2-Chloro-5-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-5-(trifluoromethyl)benzoic Acid

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the safety and hazards associated with this compound. This guide is intended to foster a culture of safety and responsible handling of this chemical compound in a laboratory and drug development setting.

Chemical Identity and Physicochemical Properties

This compound is a carboxylic acid building block.[1] It is a white to off-white solid with the chemical formula C₈H₄ClF₃O₂ and a molecular weight of 224.56 g/mol .[1][2]

| Identifier | Value |

| CAS Number | 657-06-7[1][2][3] |

| Linear Formula | ClC₆H₃(CF₃)CO₂H[1][2] |

| Molecular Weight | 224.56[1][2] |

| Appearance | White to off-white solid[4] |

| Melting Point | 93-96 °C[1][4] |

| Boiling Point | 270.4±40.0 °C (Predicted)[4] |

| Density | 1.523±0.06 g/cm³ (Predicted)[4] |

| pKa | 2.45±0.25 (Predicted)[4] |

| Storage Temperature | Room Temperature, sealed in dry conditions[4] |

Chemical Structure:

Caption: Chemical structure of this compound.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[3]

GHS Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[3][5]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][5]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.[3][5]

Signal Word: Warning[3]

Hazard Pictogram:

Caption: GHS Hazard Pictogram for Irritation.

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[6]

-

Skin: May be harmful if absorbed through the skin and causes skin irritation.[6]

-

Ingestion: May be harmful if swallowed.[6]

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[6] No component of this product at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by IARC, ACGIH, NTP, or OSHA.[5][7]

First Aid Measures

In the event of exposure, prompt and appropriate first aid is crucial. Always consult a physician and show them the safety data sheet.[6]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[3][6][8] |